molecular formula C16H23Cl2N3O2 B1680515 Renzapride hydrochloride CAS No. 109872-41-5

Renzapride hydrochloride

Cat. No.: B1680515
CAS No.: 109872-41-5
M. Wt: 360.3 g/mol
InChI Key: WYONTPMGUQWRKN-IMVWOWLCSA-N
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Description

Renzapride hydrochloride is a complex organic compound that belongs to the class of bicyclic amines. This compound is notable for its unique structure, which includes a bicyclo[3.3.1]nonane core, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Renzapride hydrochloride plays a significant role in biochemical reactions by interacting with various serotonin receptors. It acts as a full agonist at the 5-HT4 receptor and a partial antagonist at the 5-HT3 receptor. Additionally, it functions as an antagonist at the 5-HT2B receptor and has some affinity for the 5-HT2A and 5-HT2C receptors . These interactions influence gastrointestinal motility and have antiemetic effects, making this compound a valuable compound in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. It enhances gastrointestinal motility by stimulating the 5-HT4 receptors on enteric neurons, leading to increased acetylcholine release and subsequent smooth muscle contraction . This compound also modulates cell signaling pathways, gene expression, and cellular metabolism through its interactions with serotonin receptors. By acting on these receptors, this compound can influence the release of neurotransmitters and other signaling molecules, thereby affecting cellular functions and processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a full agonist at the 5-HT4 receptor, it stimulates the receptor, leading to increased intracellular cAMP levels and activation of downstream signaling pathways . As a partial antagonist at the 5-HT3 receptor, this compound inhibits the receptor’s activity, reducing the release of neurotransmitters like serotonin and dopamine . These interactions result in enhanced gastrointestinal motility and antiemetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances gastrointestinal motility and exhibits antiemetic properties without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including gastrointestinal disturbances and potential cardiotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with serotonin receptors. The compound’s metabolism involves enzymatic processes that convert it into active and inactive metabolites These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its clinical use and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells These localization patterns influence the compound’s interactions with cellular components and its overall therapeutic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Renzapride hydrochloride typically involves multiple steps. One common method includes the Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by quenching with water to form an amide product . The reaction conditions often involve the use of concentrated sulfuric acid and β-pinene as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Renzapride hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Renzapride hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various research fields.

Properties

CAS No.

109872-41-5

Molecular Formula

C16H23Cl2N3O2

Molecular Weight

360.3 g/mol

IUPAC Name

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14+;/m0./s1

InChI Key

WYONTPMGUQWRKN-IMVWOWLCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N.Cl

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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